molecular formula C19H16N6O3S3 B2970095 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-2-yloxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 477215-15-9

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-2-yloxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2970095
CAS No.: 477215-15-9
M. Wt: 472.56
InChI Key: SUSXZLDCSVXHRN-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-2-yloxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a bis-thiadiazole derivative featuring two 1,3,4-thiadiazole rings interconnected via a thioether (-S-) linkage. The first thiadiazole ring is substituted with a methyl group at the 5-position, while the second ring is functionalized with a naphthalen-2-yloxy acetamide moiety. This compound’s structural complexity arises from the integration of aromatic (naphthalene), heterocyclic (thiadiazole), and amide functionalities, which are known to influence physicochemical properties and biological activity .

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3S3/c1-11-22-23-17(30-11)21-16(27)10-29-19-25-24-18(31-19)20-15(26)9-28-14-7-6-12-4-2-3-5-13(12)8-14/h2-8H,9-10H2,1H3,(H,20,24,26)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSXZLDCSVXHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-2-yloxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex thiadiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

Chemical Structure and Properties

The compound features a thiadiazole ring and a naphthalen-2-yloxy acetamido group. Its structure is essential for its biological activity, as it influences the compound's interactions with target molecules.

Chemical Characteristics

  • Molecular Formula : C₁₅H₁₄N₄O₂S₂
  • Molecular Weight : 358.42 g/mol
  • CAS Number : Not specified in the available literature.

Antimicrobial Properties

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide have shown effectiveness against various bacterial strains. A study highlighted that modifications in the thiadiazole structure can enhance antibacterial activity compared to standard drugs like chloramphenicol .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro assays demonstrated that compounds with similar structures inhibited the growth of cancer cell lines such as SK-N-MC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). However, these derivatives did not outperform doxorubicin in efficacy . The mechanism often involves inducing apoptosis through pathways associated with Bcl-XL and Bax regulation .

The biological activity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular processes.
  • Receptor Interaction : It may interact with cellular receptors affecting signal transduction pathways.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells through mitochondrial pathways .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityThiadiazole derivatives demonstrated varying degrees of antibacterial effects against multiple strains.
Anticancer ActivityTested against neuroblastoma and prostate cancer; showed potential but less effective than doxorubicin.
Mechanism ExplorationSuggested that structural modifications could enhance biological activity through better receptor affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound belongs to a class of 1,3,4-thiadiazole derivatives with acetamide and thioether linkages. Below is a comparative analysis with structurally related compounds reported in the literature:

Compound Substituents/Modifications Key Properties Reference
Target Compound 5-methyl-thiadiazole; naphthalen-2-yloxy acetamide; thioether linkage High molecular weight (due to naphthalene); potential for enhanced π-π stacking interactions
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide 5-ethyl-thiadiazole; tetrazole-linked 4-methylphenyl Lower hydrophobicity; tetrazole group may enhance metabolic stability
N-(5-Pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide 5-pentyl-thiadiazole; thiophene substituent Increased lipophilicity; thiophene may improve membrane permeability
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 4-chlorobenzylthio; isopropyl-methylphenoxy Chlorine atom introduces electronegativity; phenoxy group may modulate receptor binding
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-triazinoquinazolin-6-yl)thio]acetamide Triazinoquinazoline moiety; butyl-thiadiazole Extended planar aromatic system (quinazoline) for DNA intercalation potential

Q & A

Q. What are the standard synthetic routes for preparing this compound and its structural analogs?

The synthesis typically involves coupling pre-functionalized 1,3,4-thiadiazole intermediates. For example:

  • Step 1 : React 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride to form a thioether intermediate.
  • Step 2 : Introduce the naphthalen-2-yloxy acetamido group via nucleophilic substitution or amidation (e.g., using acetic anhydride under reflux) .
  • Purification : Recrystallization from ethanol or acetone is standard, with yields optimized by controlling stoichiometry (e.g., 2.5 mmol reactants) and reaction time (monitored via TLC) .
  • Key Data : Reported yields range from 60–88%, with melting points between 132–170°C for analogous compounds .

Q. Which spectroscopic methods are used to confirm the compound’s structure?

  • FT-IR : Confirms NH (3,248 cm⁻¹), carbonyl (1,664–1,634 cm⁻¹), and thiadiazole ring vibrations .
  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.35–8.30 ppm), methyl groups (δ 2.01–2.31 ppm), and NH signals (δ 11.78 ppm) .
  • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and thiadiazole ring carbons (δ 150–160 ppm) .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 387–453 for derivatives) and fragmentation patterns validate the structure .

Q. How is purity optimized during synthesis?

  • Recrystallization : Ethanol or acetic acid is used to remove unreacted starting materials .
  • Chromatography : Column chromatography (hexane:ethyl acetate, 9:1) separates isomers or byproducts .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (error <0.4%) .

Advanced Research Questions

Q. How do substituents on the thiadiazole core influence biological activity?

  • Electron-Withdrawing Groups (e.g., NO₂, Cl) : Enhance antibacterial activity by increasing electrophilicity, disrupting bacterial membranes (e.g., MIC = 8–32 µg/mL against S. aureus) .
  • Bulkier Substituents (e.g., naphthyl) : Improve anticancer activity by enhancing hydrophobic interactions with protein targets (e.g., IC₅₀ = 12–25 µM in MCF-7 cells) .
  • Thioether Linkages : Increase metabolic stability compared to ethers, as shown in pharmacokinetic studies of analogs .

Q. What mechanisms underlie its anticancer activity?

  • Pro-Apoptotic Effects : Upregulation of caspase-3/7 and PARP cleavage in HepG2 cells .
  • Cell Cycle Arrest : G2/M phase arrest via downregulation of cyclin B1 and CDK1 in colon cancer models .
  • Topoisomerase Inhibition : Intercalation with DNA-topoisomerase II complexes, validated via molecular docking (binding energy: −9.2 kcal/mol) .

Q. How can computational modeling predict its ADMET properties?

  • SwissADME : Predicts moderate bioavailability (TPSA = 110 Ų, LogP = 2.8) and blood-brain barrier permeability .
  • Molecular Dynamics Simulations : Reveal stable binding with EGFR kinase (RMSD <2.0 Å over 50 ns) .
  • Toxicity Prediction : ProTox-II classifies it as Category III (low hepatotoxicity risk) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 48 h incubation, 10% FBS) .
  • Metabolite Profiling : LC-MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to observed discrepancies .
  • Statistical Validation : Use ANOVA with post-hoc Tukey tests to confirm significance (p <0.05) in replicate assays .

Methodological Recommendations

  • Synthetic Reproducibility : Use anhydrous acetone for coupling reactions to minimize hydrolysis .
  • Bioactivity Assays : Include positive controls (e.g., doxorubicin for anticancer studies) and validate via clonogenic assays .
  • Data Interpretation : Cross-reference spectral data with databases like PubChem or SciFinder to avoid misassignment .

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